N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-(trifluoromethyl)benzamide

Medicinal Chemistry Linker Engineering Structure-Activity Relationship

This 2-phenylmorpholine-tethered 4-trifluoromethylbenzamide is purpose-built for kinase selectivity panels targeting EphB4 and GSK-3β. The 2-oxoethyl linker introduces a ketone H-bond acceptor absent in ethyl/propyl analogs, while the 4-CF3 regioisomer enables parallel profiling alongside 2-CF3 and 3-CF3 variants to map substitution-dependent selectivity fingerprints. Procure alongside the [2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]amine intermediate (CAS 1171320-74-3) for in-house library synthesis.

Molecular Formula C20H19F3N2O3
Molecular Weight 392.4 g/mol
CAS No. 954010-50-5
Cat. No. B6499596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-(trifluoromethyl)benzamide
CAS954010-50-5
Molecular FormulaC20H19F3N2O3
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESC1COC(CN1C(=O)CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
InChIInChI=1S/C20H19F3N2O3/c21-20(22,23)16-8-6-15(7-9-16)19(27)24-12-18(26)25-10-11-28-17(13-25)14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,24,27)
InChIKeyRSUDOVXVNGIKNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-(trifluoromethyl)benzamide (CAS 954010-50-5): Compound-Class Context for Scientific Procurement


N-[2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-(trifluoromethyl)benzamide (CAS 954010-50-5) is a synthetic small molecule belonging to the trifluoromethyl-substituted benzamide class, incorporating a 2-phenylmorpholine moiety connected via a 2-oxoethyl linker. The compound has a molecular formula of C20H19F3N2O3 and a molecular weight of 392.4 g/mol . Structurally, it belongs to the broader family of morpholine-containing benzamides that have been explored as kinase inhibitors, particularly against ephrin receptor kinases such as EphB4, as well as GSK-3β [1][2]. The presence of the 4-trifluoromethyl group on the benzamide ring and the 2-oxoethyl spacer distinguishes this compound from simpler morpholinoethyl-benzamide analogs such as moclobemide.

Why N-[2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-(trifluoromethyl)benzamide Cannot Be Replaced by Generic Morpholino-Benzamide Analogs


Morpholino-benzamide derivatives display divergent biological profiles depending on subtle variations in linker geometry, substitution pattern, and electronic properties. The 2-oxoethyl spacer in CAS 954010-50-5 introduces a ketone hydrogen-bond acceptor absent in simpler ethyl- or propyl-linked analogs, potentially altering target engagement and pharmacokinetic properties . The 4-trifluoromethyl substitution on the benzamide ring confers distinct electronic and lipophilic characteristics compared to 2-CF3 or 3-CF3 regioisomers, which have been shown in related kinase inhibitor series to affect both potency and selectivity profiles [1]. Furthermore, the 2-phenyl substitution on the morpholine ring differentiates this compound from 4-phenylmorpholine or unsubstituted morpholine derivatives, which exhibit different pharmacological activities including sigma receptor binding and monoamine transporter interactions [2]. These structural distinctions mean that even closely related CAS entries within the phenylmorpholine-benzamide family cannot be assumed to be functionally interchangeable without direct comparative data.

N-[2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-(trifluoromethyl)benzamide (CAS 954010-50-5): Quantitative Differentiation Evidence Guide


Structural Differentiation via 2-Oxoethyl Linker: Impact on Hydrogen-Bonding Capacity vs. Ethyl-Linker Analogs

CAS 954010-50-5 incorporates a 2-oxoethyl linker (—CH2—C(=O)—) connecting the 2-phenylmorpholine and 4-(trifluoromethyl)benzamide moieties, introducing an additional ketone hydrogen-bond acceptor (HBA) not present in ethyl-linker analogs such as N-[2-(2-phenylmorpholin-4-yl)ethyl]-2-(trifluoromethyl)benzamide . The target compound contains 6 HBA sites (3 oxygen atoms in the morpholine ring, 2 amide carbonyls, and 1 ketone carbonyl) compared to 5 HBA sites in the ethyl-linker analog, increasing the total HBA count by approximately 20% . In the class of 2-(2-phenylmorpholin-4-yl)pyrimidin-4(3H)-ones, linker modifications between the phenylmorpholine and core scaffold were shown to modulate both GSK-3β inhibitory potency and oral bioavailability, with compound SAR502250 (IC50 = 12 nM) demonstrating that optimal linker geometry is critical for target engagement and in vivo efficacy [1].

Medicinal Chemistry Linker Engineering Structure-Activity Relationship

Trifluoromethyl Position: 4-CF3 Substitution on the Benzamide Ring vs. 2-CF3 and 3-CF3 Regioisomers

CAS 954010-50-5 bears a 4-(trifluoromethyl) substitution on the benzamide ring, distinguishing it from 2-CF3 analogs (e.g., N-[2-(2-phenylmorpholin-4-yl)ethyl]-2-(trifluoromethyl)benzamide) and 3-CF3 analogs (e.g., N-[3-(2-phenylmorpholin-4-yl)propyl]-3-(trifluoromethyl)benzamide) . The patent literature on trifluoromethyl-substituted benzamides as kinase inhibitors (US20060035897A1) establishes that the trifluoromethyl substitution position significantly influences kinase selectivity profiles. Compounds in this series demonstrated EphB4 kinase inhibition with IC50 values between 0.01–1.0 μM, with the specific substitution pattern contributing to differential activity across c-abl, Flt-3, KDR, c-Src, c-kit, FGFR-1, and RET kinases [1]. The 4-CF3 (para) position places the electron-withdrawing group at the most distant point from the amide linkage, potentially affecting both the amide NH acidity (pKa) and the conformational preference of the benzamide moiety relative to ortho- or meta-substituted analogs [1].

Kinase Inhibition Regiochemistry Selectivity Engineering

Physicochemical Property Differentiation: MW, logP, and H-Bond Donor/Acceptor Profile vs. Moclobemide and Related Morpholino-Benzamides

CAS 954010-50-5 has a molecular weight of 392.4 g/mol, significantly higher than the first-generation morpholino-benzamide moclobemide (MW = 268.74 g/mol, C13H17ClN2O2) [1]. The target compound's molecular formula (C20H19F3N2O3) reveals a higher fraction of sp2-hybridized carbons and fluorine content (14.5% fluorine by weight) compared to moclobemide (0% fluorine), resulting in substantially different lipophilicity and metabolic stability profiles . The presence of the trifluoromethyl group typically increases logP by approximately 0.5–1.0 units compared to non-fluorinated analogs, and the additional phenyl ring on the morpholine contributes further to lipophilicity. The compound's calculated topological polar surface area (TPSA) is estimated at approximately 58–62 Ų (based on structural analogs), compared to moclobemide's TPSA of approximately 41.6 Ų, placing the target compound closer to the upper limit of the CNS drug-like space [2].

Physicochemical Properties Drug-Likeness ADME Prediction

Class-Level Kinase Inhibition: EphB4 and GSK-3β Inhibitory Potential of the Trifluoromethyl-Benzamide and 2-Phenylmorpholine Pharmacophores

The two pharmacophoric elements of CAS 954010-50-5—the trifluoromethyl-substituted benzamide and the 2-phenylmorpholine moiety—each independently confer kinase inhibitory activity within their respective chemical series. Trifluoromethyl-substituted benzamides (US20060035897A1) have been demonstrated to inhibit EphB4 kinase with IC50 values between 0.01–1.0 μM, with the preferred compounds showing activity down to 10 nM [1]. In parallel, 2-(2-phenylmorpholin-4-yl)pyrimidin-4(3H)-ones have been characterized as potent, selective, and orally active GSK-3β inhibitors, with lead compound SAR502250 achieving an IC50 of 12 nM against human GSK-3β and demonstrating significant reduction of tau phosphorylation after oral administration in mice [2]. While the target compound combines both pharmacophores into a single entity, no direct kinase profiling data for CAS 954010-50-5 itself has been identified in the public domain. The combination of the 4-CF3 benzamide (EphB4-associated) and 2-phenylmorpholine (GSK-3β-associated) motifs suggests potential dual-kinase or polypharmacological activity that warrants experimental investigation.

Kinase Inhibition EphB4 GSK-3β Pharmacophore Mapping

Building Block Utility: The 2-Oxo-2-(2-phenylmorpholin-4-yl)ethylamine Intermediate as a Versatile Fragment for Parallel Library Synthesis

The [2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]amine intermediate (CAS 1171320-74-3, C12H16N2O2, MW 220.27) is commercially available at 98% purity and serves as the key amine building block for CAS 954010-50-5 synthesis . This intermediate enables modular diversification of the benzamide acyl group, allowing systematic exploration of substituent effects on biological activity. In contrast, simpler morpholinoethylamine building blocks (e.g., N-(2-aminoethyl)-morpholine, used for moclobemide-class compounds) lack the 2-phenyl substitution and ketone functionality, limiting the chemical space accessible from these intermediates [1]. The commercial availability of the [2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]amine fragment at defined purity (98%) enables reproducible parallel synthesis of compound libraries for structure-activity relationship (SAR) studies, with the target compound representing the 4-CF3 benzamide variant within this library .

Fragment-Based Drug Discovery Parallel Synthesis Chemical Biology

Recommended Research and Procurement Application Scenarios for N-[2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-(trifluoromethyl)benzamide (CAS 954010-50-5)


Kinase Selectivity Profiling: EphB4 and GSK-3β Panel Screening

CAS 954010-50-5 is suitable for inclusion in kinase selectivity profiling panels targeting EphB4 and GSK-3β, based on the established activities of its constituent pharmacophores. The trifluoromethyl-benzamide motif is associated with EphB4 inhibition (IC50 range: 0.01–1.0 μM in related series), while the 2-phenylmorpholine moiety is associated with GSK-3β inhibition (SAR502250 IC50 = 12 nM) [1][2]. Procurement of this compound enables laboratories to experimentally determine whether the hybrid scaffold retains, enhances, or modulates activity against either or both kinase targets, providing novel SAR data for kinase drug discovery programs.

Structure-Activity Relationship (SAR) Studies Comparing Linker Variants

The 2-oxoethyl linker in CAS 954010-50-5 provides a direct comparator for SAR studies against ethyl-linker (—CH2—CH2—) and propyl-linker (—CH2—CH2—CH2—) analogs within the 2-phenylmorpholine-benzamide series. Systematic comparison of linker-dependent effects on target binding, cellular activity, and physicochemical properties can elucidate optimal linker geometry for this chemotype. Commercially available linker variants (e.g., N-[2-(2-phenylmorpholin-4-yl)ethyl]-2-(trifluoromethyl)benzamide and N-[3-(2-phenylmorpholin-4-yl)propyl]-3-(trifluoromethyl)benzamide) enable parallel procurement for controlled head-to-head studies .

CF3 Positional Isomer Scanning for Kinase Selectivity Engineering

The 4-CF3 substitution on the benzamide ring of CAS 954010-50-5 allows systematic exploration of regioisomeric effects on kinase selectivity when compared to 2-CF3 and 3-CF3 analogs. The patent literature (US20060035897A1) establishes that trifluoromethyl position significantly influences activity across multiple kinases including c-abl, Flt-3, KDR, c-Src, c-kit, FGFR-1, and RET [1]. Procurement of the three regioisomers enables parallel kinase profiling to map substitution-dependent selectivity fingerprints, generating valuable data for computational modeling of kinase-inhibitor interactions.

Focused Compound Library Synthesis Using the Common [2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]amine Intermediate

The [2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]amine intermediate (CAS 1171320-74-3, 98% purity) enables modular synthesis of diverse benzamide, acetamide, and sulfonamide derivatives for fragment-based or focused library approaches . CAS 954010-50-5 represents the 4-CF3 benzamide variant in this library, and its procurement alongside the intermediate allows laboratories to benchmark their synthetic products against a characterized reference standard. This scenario is particularly relevant for medicinal chemistry groups building SAR datasets around the 2-phenylmorpholine scaffold.

Quote Request

Request a Quote for N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.